C5 Bromo Handle Provides Orthogonal Reactivity
The key differentiation from the 2,4-dichloro-pyrrolo[2,1-f][1,2,4]triazine analog is the presence of the C5-Br bond. This bond provides an orthogonal reactive handle that allows for chemoselective functionalization at the 5-position, typically via palladium-catalyzed cross-coupling, without affecting the 2- and 4-chloro substituents [1]. The 2,4-dichloro analog lacks this handle, requiring the 5-position to remain unsubstituted or to be functionalized through less efficient, non-selective methods, thereby limiting its utility in multi-step synthesis . This difference is fundamental and dictates the compound's strategic value as a building block.
| Evidence Dimension | Availability of an orthogonal, selectively reactive halogen handle (C5-Br) |
|---|---|
| Target Compound Data | Contains a reactive C5-Br bond for orthogonal functionalization |
| Comparator Or Baseline | 2,4-Dichloro-pyrrolo[2,1-f][1,2,4]triazine |
| Quantified Difference | Presence vs. Absence of the C5-Br handle |
| Conditions | Comparative structural analysis of pyrrolo[2,1-f][1,2,4]triazine derivatives |
Why This Matters
This difference is critical for procurement because the 5-bromo derivative enables a divergent synthetic strategy with fewer steps, saving both time and resources in the discovery and development of complex drug candidates.
- [1] Kuujia.com. (n.d.). Cas no 2216746-83-5 (Pyrrolo[2,1-f][1,2,4]triazine, 5-bromo-2,4-dichloro-). Chemical Product Information. View Source
